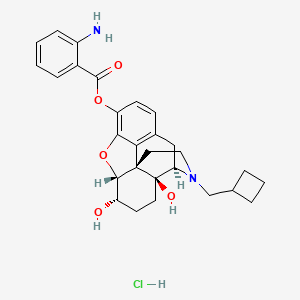

Nalbuphine 3-anthranilate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

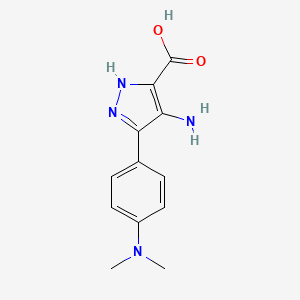

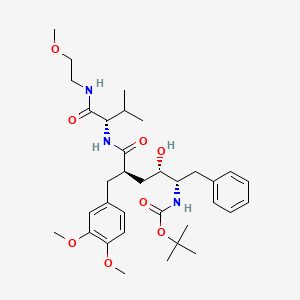

Le chlorhydrate de nalbuphine 3-anthranilate est un analgésique opioïde synthétique appartenant à la série de la phénanthrène. Il est chimiquement apparenté à la fois à la naloxone, un antagoniste opioïde largement utilisé, et à l'oxymorphone, un analgésique opioïde puissant . Ce composé est connu pour ses propriétés agoniste-antagoniste mixtes, ce qui le rend utile dans diverses applications médicales, en particulier dans la gestion de la douleur.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de nalbuphine 3-anthranilate implique plusieurs étapes, à partir de la structure de base de la nalbuphine. Le processus comprend généralement :

N-alkylation : La première étape implique la N-alkylation de la nalbuphine avec un agent alkylant approprié.

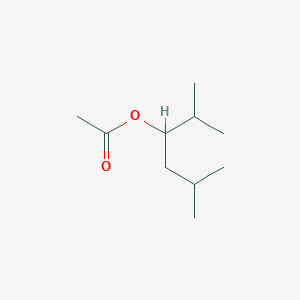

Estérification : L'étape suivante est l'estérification du composé résultant avec l'acide anthranilique.

Formation de chlorhydrate : Enfin, le composé est converti en sa forme de sel de chlorhydrate en réagissant avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de nalbuphine 3-anthranilate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de nalbuphine 3-anthranilate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium.

Réduction : Le composé peut être réduit en utilisant des agents tels que l'hydrure de lithium aluminium.

Substitution : L'halogénation et la nitration sont des réactions de substitution courantes que ce composé peut subir.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium aluminium dans l'éther anhydre.

Substitution : Halogénation à l'aide de chlore ou de brome en présence d'un catalyseur.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du chlorhydrate de nalbuphine 3-anthranilate .

Applications de la recherche scientifique

Le chlorhydrate de nalbuphine 3-anthranilate a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Etudié pour ses effets sur diverses voies biologiques et son potentiel en tant qu'agent thérapeutique.

Mécanisme d'action

Le chlorhydrate de nalbuphine 3-anthranilate exerce ses effets en interagissant avec les récepteurs opioïdes dans le système nerveux central. Il agit comme un agoniste des récepteurs opioïdes kappa et comme un antagoniste ou un agoniste partiel des récepteurs opioïdes mu. Cette double action contribue à gérer la douleur tout en minimisant le risque de dépression respiratoire et de dépendance .

Applications De Recherche Scientifique

Nalbuphine 3-anthranilate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Widely used in pain management, particularly in perioperative and obstetrical analgesia.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Nalbuphine 3-anthranilate hydrochloride exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in managing pain while minimizing the risk of respiratory depression and addiction .

Comparaison Avec Des Composés Similaires

Composés similaires

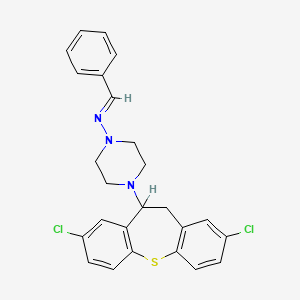

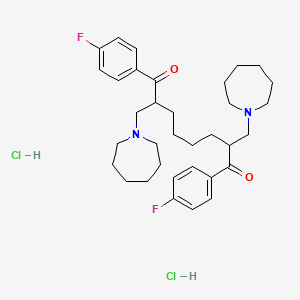

Naloxone : Un antagoniste opioïde utilisé pour inverser le surdosage d'opioïdes.

Oxymorphone : Un analgésique opioïde puissant utilisé pour la gestion de la douleur sévère.

Pentazocine : Un autre opioïde agoniste-antagoniste mixte utilisé pour le soulagement de la douleur.

Unicité

Le chlorhydrate de nalbuphine 3-anthranilate est unique en raison de ses propriétés agoniste-antagoniste équilibrées, qui fournissent un soulagement efficace de la douleur avec un risque plus faible d'effets secondaires par rapport aux autres opioïdes .

Propriétés

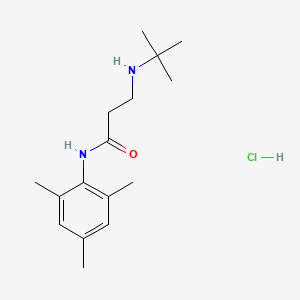

Numéro CAS |

118045-21-9 |

|---|---|

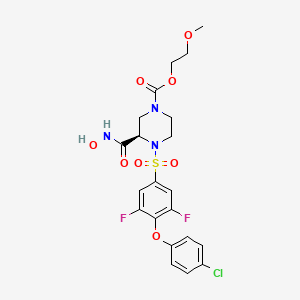

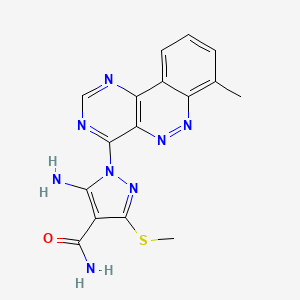

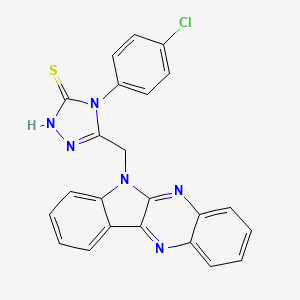

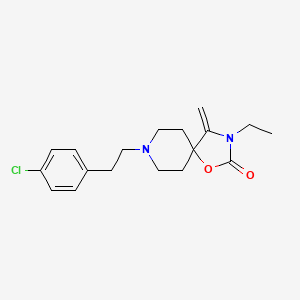

Formule moléculaire |

C28H33ClN2O5 |

Poids moléculaire |

513.0 g/mol |

Nom IUPAC |

[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C28H32N2O5.ClH/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16;/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2;1H/t20-,22+,25-,27-,28+;/m0./s1 |

Clé InChI |

ORHGLNRVRUGPMO-MGVXHISASA-N |

SMILES isomérique |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |

SMILES canonique |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.